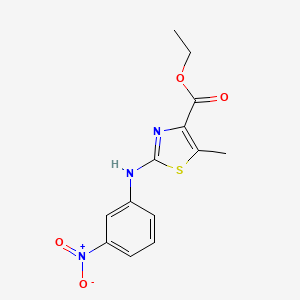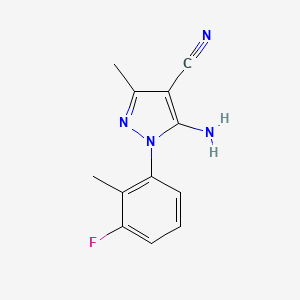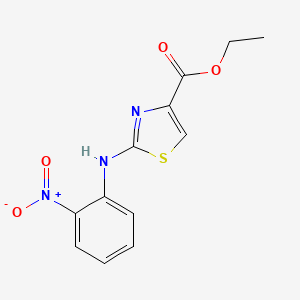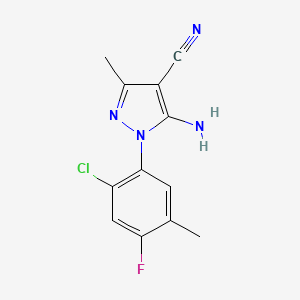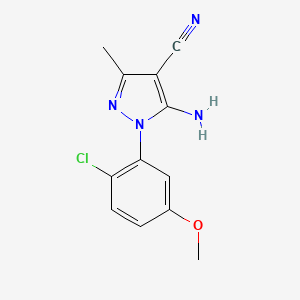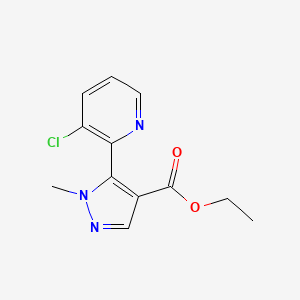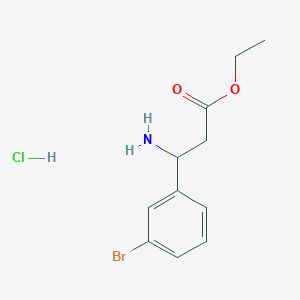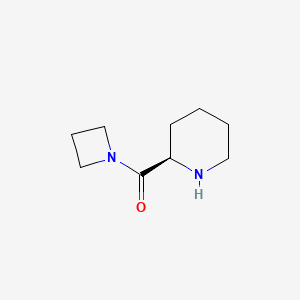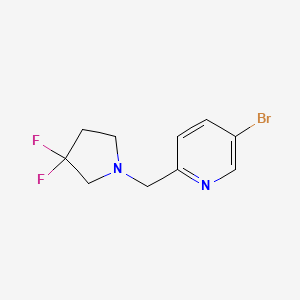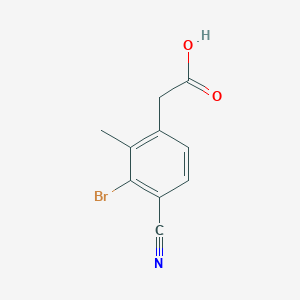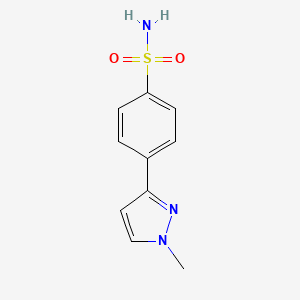
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis process for “4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is not available, similar compounds are often synthesized through processes like Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of “4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” would be based on the structures of its components. The 1-methyl-1H-pyrazol-3-yl group is a five-membered ring containing two nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide and its derivatives have been synthesized and characterized in various studies. For instance, Çetin Bayrak (2021) synthesized derivatives of this compound using reactions of α, β-unsaturated aldehydes with phenylhydrazine hydrate and 4-sulfamoylphenylhydrazine hydrogen chloride, followed by aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Bayrak, 2021).
Potential Therapeutic Applications
Several studies have focused on the potential therapeutic applications of this compound:
- Ş. Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. They found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
- J. C. Borges et al. (2014) reported on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, used in antileishmania studies, highlighting the significance of molecular conformation in biological activity (Borges et al., 2014).
Cytotoxic and Anticancer Activities
H. Gul et al. (2016) conducted studies on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types, investigating their cytotoxic and carbonic anhydrase inhibitory effects. They identified compounds with high tumor selectivity and potential as novel anticancer agents (Gul et al., 2016).
Microwave-Assisted Synthesis and Bioevaluation
A study by H. Gul et al. (2017) on microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives highlighted their potential as lead compounds for further studies due to their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes (Gul et al., 2017).
Propiedades
IUPAC Name |
4-(1-methylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJCWGQJOPAHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



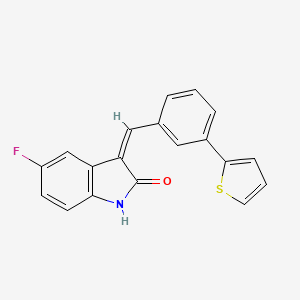
![(2Z)-4-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1415423.png)
